(1S)-1-(2-Bicyclo[3.1.0]hexanyl)ethanamine
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Description
The compound seems to be related to the class of natural products containing highly strained trans-fused bicyclo[3.3.0]octane . These molecules are difficult to synthesize due to their high strain energy .
Molecular Structure Analysis
The structure of these molecules is characterized by a trans-fused bicyclo[3.3.0]octane ring system . This structure is highly strained, which contributes to the difficulty in synthesizing these molecules .Chemical Reactions Analysis
Amines, such as the one in your compound, can act as nucleophiles . They can react with halogenoalkanes, acyl chlorides, and acid anhydrides . The reactions can lead to a mixture of products, including secondary and tertiary amines and their salts, and quaternary ammonium salts .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. As mentioned, the trans-fused bicyclo[3.3.0]octane ring system in your compound is highly strained . This strain can affect the compound’s reactivity and stability .Future Directions
Properties
IUPAC Name |
(1S)-1-(2-bicyclo[3.1.0]hexanyl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-5(9)7-3-2-6-4-8(6)7/h5-8H,2-4,9H2,1H3/t5-,6?,7?,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFAOXAVASTGAM-MBNAKOSBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCC2C1C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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